2-(4-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]acetamide
Overview
Description
2-(4-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]acetamide is a useful research compound. Its molecular formula is C16H15F2NO and its molecular weight is 275.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 275.11217043 g/mol and the complexity rating of the compound is 308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemoselective Acetylation in Drug Synthesis
Chemoselective acetylation of 2-aminophenol, a process vital for the synthesis of antimalarial drugs, showcases the application of acetamide derivatives in facilitating selective reactions. This method, employing immobilized lipase as a catalyst, optimizes various parameters such as acyl donors and solvent choice to achieve desired outcomes, highlighting the role of acetamide derivatives in improving drug synthesis techniques (Magadum & Yadav, 2018).
Inhibitory Activity on Protein Tyrosine Phosphatase
The design and synthesis of acetamide derivatives have been explored for their inhibitory effects on Protein Tyrosine Phosphatase 1B (PTP1B), a target for antidiabetic activity. This research elucidates the potential of acetamide derivatives in contributing to diabetes treatment through molecular docking studies and in vivo screenings, demonstrating significant IC(50) values (Saxena et al., 2009).
Anticancer Drug Synthesis and Structure Analysis
Acetamide derivatives have been synthesized and analyzed for their anticancer activities. The structural elucidation and in silico modeling of compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide highlight their potential mechanism of action against cancer targets, further emphasizing the acetamide's role in developing new therapeutic agents (Sharma et al., 2018).
Metabolism and Toxicology Studies
Research into the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes provides insights into the metabolic pathways and potential toxicological impacts of acetamide derivatives. Such studies are crucial for understanding the environmental and health implications of widely used agricultural chemicals (Coleman et al., 2000).
Novel Antipsychotic Agents
The development of novel antipsychotic agents utilizing acetamide derivatives illustrates their significant potential in treating neuropsychiatric disorders. The synthesis of specific acetamide compounds shows promising antipsychotic-like profiles without the typical interactions with dopamine receptors, offering a new avenue for therapeutic intervention (Wise et al., 1987).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO/c1-11(13-4-8-15(18)9-5-13)19-16(20)10-12-2-6-14(17)7-3-12/h2-9,11H,10H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHTYTGXVLVPIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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